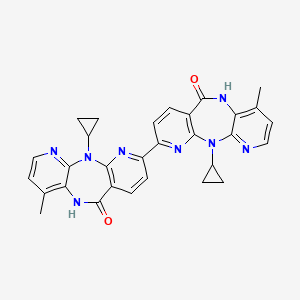
ALOEEMODIN,7-HYDROXY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALOEEMODIN,7-HYDROXY typically involves the hydroxylation of emodin. One common method includes the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position of the anthraquinone structure .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as aloe vera leaves. The process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions: ALOEEMODIN,7-HYDROXY undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated anthraquinone derivatives, ethers, and esters .
Applications De Recherche Scientifique
ALOEEMODIN,7-HYDROXY has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives.
Mécanisme D'action
The mechanism of action of ALOEEMODIN,7-HYDROXY involves several molecular targets and pathways:
MAP Kinase Pathway: It regulates cell proliferation, differentiation, and inflammation by modulating the activity of MAP kinases such as JNK, P38, and ERK.
Apoptosis Induction: It induces apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.
Mitochondrial Dysfunction: It disrupts mitochondrial function, leading to the release of cytochrome C and activation of caspases.
Comparaison Avec Des Composés Similaires
Emodin: Another anthraquinone derivative with similar biological activities but differs in its hydroxylation pattern.
Rhein: A structurally related compound with potent anti-inflammatory properties.
Chrysophanol: An anthraquinone with notable antimicrobial activity.
Uniqueness: ALOEEMODIN,7-HYDROXY stands out due to its specific hydroxylation at the 7th position, which enhances its biological activities, particularly in wound healing and cancer treatment .
Propriétés
Numéro CAS |
156547-97-6 |
|---|---|
Formule moléculaire |
C15H10O6 |
Poids moléculaire |
286.239 |
Nom IUPAC |
1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2 |
Clé InChI |
DIGOUNMGDIJHEB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O |
Synonymes |
ALOEEMODIN,7-HYDROXY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587490.png)
![Oxireno[a]indolizine](/img/structure/B587497.png)





